N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine
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Overview
Description
N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine and quinazoline moieties. One common method involves the condensation of 2-methylquinazolin-4-amine with 5-methoxypyrimidine-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxydiazine: A sulfonamide antibacterial compound.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
N-(5-Methoxypyrimidin-2-yl)heptanamide: A related compound with similar structural features.
Uniqueness
N-(5-Methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine is unique due to its specific combination of the quinazoline and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
827031-80-1 |
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Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-(5-methoxypyrimidin-2-yl)-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C14H13N5O/c1-9-17-12-6-4-3-5-11(12)13(18-9)19-14-15-7-10(20-2)8-16-14/h3-8H,1-2H3,(H,15,16,17,18,19) |
InChI Key |
WURDJMHVVPMHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)NC3=NC=C(C=N3)OC |
Origin of Product |
United States |
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